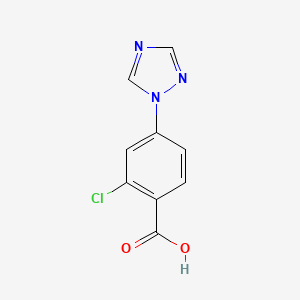

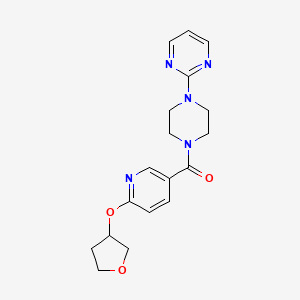

![molecular formula C13H12N2S2 B2408119 methyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide CAS No. 478246-76-3](/img/structure/B2408119.png)

methyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anticancer and Antibacterial Agents

- A class of N-Nucleosides of 4H-Thiochromeno(2,3-d)pyrimidine-10-Sulfone, closely related to the compound , has been synthesized as potential anticancer and antibacterial agents. Some derivatives demonstrated significant activity in in vitro antitumor screening, with broad-spectrum antitumor activity against nine tumor subpanels (Alshammari, El-Gazzar, & Hafez, 2013).

Antitumor Activities

- A series of 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives showed significant antitumor activities against human cancer cell lines, including A549 (human alveolar adenocarcinoma) and H460 (human lung cancer). The most potent compound in this series was notably more active than gefitinib, a well-known cancer drug (Guo et al., 2012).

Chemoselective Synthesis and Antibacterial Activity

- Novel (1-methyl-1H-pyrrol-2-yl)-[2,3-d]pyrimidine derivatives, similar in structure, were synthesized using an efficient nanocatalyst. Some of these products exhibited promising antibacterial activity, highlighting their potential in antimicrobial applications (Jahanshahi et al., 2018).

Antibacterial and Anti-biofilm Activities

- An efficient synthesis method for thiochromeno[3,4-d]pyrimidine derivatives resulted in compounds with notable antibacterial and anti-biofilm activities. These compounds were effective against several bacterial strains and showed promising intracellular ROS accumulation, leading to apoptotic cell death in bacteria (Suresh et al., 2016).

Synthesis of Sulfanyl Pyrimidine Derivatives

- A study focused on synthesizing new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, which are known for a wide spectrum of biological activities including antimicrobial, anticancer, and antidepressive effects. This research contributes to the understanding of the chemical properties and potential applications of compounds related to methyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide (Bassyouni & Fathalla, 2013).

Safety and Hazards

The related compound “9-methyl-5H-thiochromeno[4,3-d]pyrimidine-2-thiol” has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Propiedades

IUPAC Name |

9-methyl-2-methylsulfanyl-5H-thiochromeno[4,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S2/c1-8-3-4-11-10(5-8)12-9(7-17-11)6-14-13(15-12)16-2/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCFIOPNQHNLHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

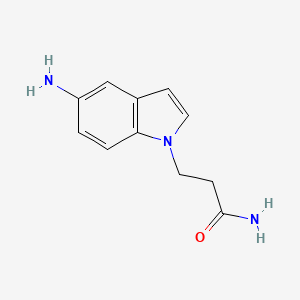

![2-[2-(Methylamino)acetamido]benzoic acid hydrochloride](/img/structure/B2408036.png)

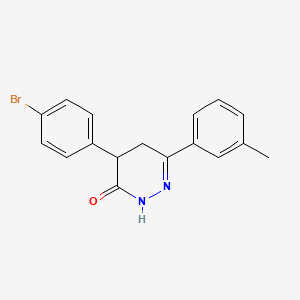

![N-methyl-2-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide](/img/structure/B2408037.png)

![2-[[8,9-Dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2408039.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2408041.png)

![(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol](/img/structure/B2408046.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2408048.png)

![N-(1-cyanocyclohexyl)-2-{ethyl[3-(hydroxymethyl)phenyl]amino}-N-methylacetamide](/img/structure/B2408057.png)